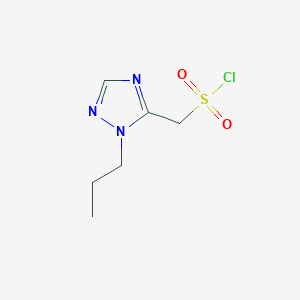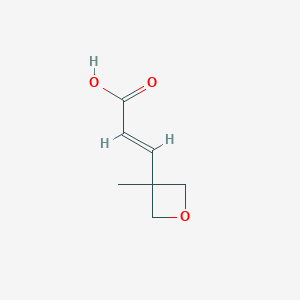
(2E)-3-(3-methyloxetan-3-yl)prop-2-enoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(2E)-3-(3-methyloxetan-3-yl)prop-2-enoic acid is an organic compound characterized by the presence of an oxetane ring and a propenoic acid moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (2E)-3-(3-methyloxetan-3-yl)prop-2-enoic acid typically involves the formation of the oxetane ring followed by the introduction of the propenoic acid group. One common method involves the cyclization of a suitable precursor to form the oxetane ring, followed by a Wittig reaction to introduce the propenoic acid moiety. The reaction conditions often require the use of strong bases and specific solvents to facilitate the cyclization and subsequent reactions.
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes that ensure high yield and purity. These methods often include the use of continuous flow reactors and advanced purification techniques to scale up the production while maintaining the quality of the compound.
Analyse Des Réactions Chimiques
Types of Reactions
(2E)-3-(3-methyloxetan-3-yl)prop-2-enoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxetane derivatives.
Reduction: Reduction reactions can convert the propenoic acid moiety to its corresponding alcohol.
Substitution: The oxetane ring can undergo substitution reactions with nucleophiles, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Nucleophiles like amines and thiols can be used under basic conditions to achieve substitution reactions.
Major Products Formed
The major products formed from these reactions include oxidized oxetane derivatives, reduced alcohols, and various substituted oxetane compounds.
Applications De Recherche Scientifique
(2E)-3-(3-methyloxetan-3-yl)prop-2-enoic acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the development of new materials and polymers with unique properties.
Mécanisme D'action
The mechanism of action of (2E)-3-(3-methyloxetan-3-yl)prop-2-enoic acid involves its interaction with specific molecular targets. The oxetane ring can interact with enzymes and receptors, leading to various biological effects. The propenoic acid moiety can participate in hydrogen bonding and other interactions, influencing the compound’s activity and specificity.
Comparaison Avec Des Composés Similaires
Similar Compounds
(E)-2-methoxy-4-(3-(4-methoxyphenyl)prop-1-en-1-yl)phenol: This compound has a similar propenoic acid moiety but differs in the presence of methoxy groups and a phenol ring.
N-{4-[(2E)-3-(2H-1,3-benzodioxol-5-yl)prop-2-enoyl]phenyl}quinoline-3-carboxamide: This compound shares the propenoic acid moiety but has a more complex structure with additional functional groups.
Uniqueness
(2E)-3-(3-methyloxetan-3-yl)prop-2-enoic acid is unique due to the presence of the oxetane ring, which imparts distinct chemical and physical properties
Propriétés
Formule moléculaire |
C7H10O3 |
|---|---|
Poids moléculaire |
142.15 g/mol |
Nom IUPAC |
(E)-3-(3-methyloxetan-3-yl)prop-2-enoic acid |
InChI |
InChI=1S/C7H10O3/c1-7(4-10-5-7)3-2-6(8)9/h2-3H,4-5H2,1H3,(H,8,9)/b3-2+ |
Clé InChI |
HGRIEJSTTLPMRU-NSCUHMNNSA-N |
SMILES isomérique |
CC1(COC1)/C=C/C(=O)O |
SMILES canonique |
CC1(COC1)C=CC(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



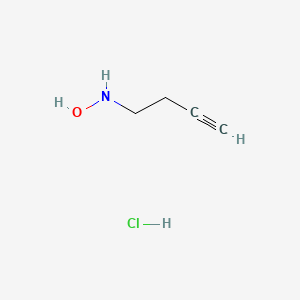
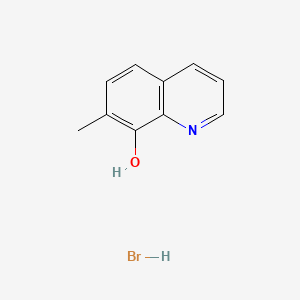
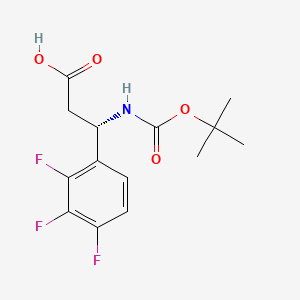
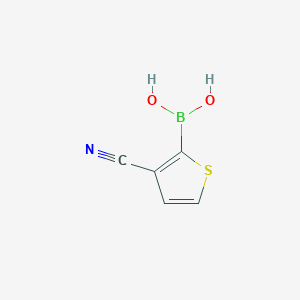

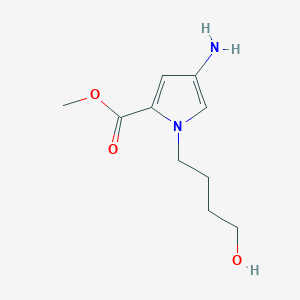
![tert-butyl N-{[1-(2-bromoethyl)cyclobutyl]methyl}carbamate](/img/structure/B15300250.png)
![3-Methyl-1-[3-(1-pyrrolidinyl)propyl]-1H-pyrazol-4-amine](/img/structure/B15300251.png)
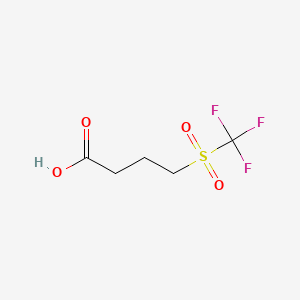
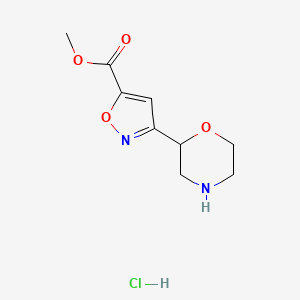
![Ethyl 2-formyl-2-azabicyclo[2.1.1]hexane-4-carboxylate](/img/structure/B15300271.png)
